Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester
Description
Properties
CAS No. |
59583-77-6 |
|---|---|
Molecular Formula |
C24H24Cl2N4O2 |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
2-[N-butyl-4-(2,2-dicyanoethenyl)-3-methylanilino]ethyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C24H24Cl2N4O2/c1-3-4-9-30(21-7-5-19(17(2)12-21)13-18(15-27)16-28)10-11-32-24(31)29-20-6-8-22(25)23(26)14-20/h5-8,12-14H,3-4,9-11H2,1-2H3,(H,29,31) |
InChI Key |
YCNGUBLHXKRMKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCOC(=O)NC1=CC(=C(C=C1)Cl)Cl)C2=CC(=C(C=C2)C=C(C#N)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichloroaniline with butylamine to form an intermediate, which is then reacted with 2,2-dicyanoethenyl-3-methylphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Solvent recovery and purification steps are also integral to the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
-
Reagent in Organic Synthesis
- Used as a building block for synthesizing more complex organic molecules.
- Facilitates the formation of various functional groups through reactions like oxidation and substitution.
-
Synthetic Routes
- Typically synthesized through multi-step reactions involving intermediates formed from 3,4-dichloroaniline and butylamine.
- Reaction with 2,2-dicyanoethenyl-3-methylphenyl isocyanate yields the final product under controlled conditions.
Biology
-
Biological Activity
- Investigated for potential antimicrobial and anticancer properties.
- Studies indicate interactions with specific biological targets such as enzymes or receptors.
-
Mechanism of Action
- Alters enzyme activity and triggers downstream signaling pathways.
- Potential therapeutic effects are being explored in preclinical studies.
Medicine
-
Drug Development
- Serves as a lead compound for the development of new therapeutic agents.
- Its unique structure allows for modifications that can enhance biological activity.
-
Case Studies
- Research has shown promising results regarding its efficacy against certain cancer cell lines and microbial strains.
Industry
-
Production of Specialty Chemicals
- Used in manufacturing processes for specialty chemicals and materials.
- Its chemical properties make it suitable for applications in agrochemicals and pharmaceuticals.
-
Environmental Monitoring
- Included in assessments under the Canadian Environmental Protection Act to evaluate its environmental impact and toxicity.
Mechanism of Action
The mechanism of action of carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Core : Carbamic acid ester backbone.
- Substituents: 3,4-Dichlorophenyl group (electron-withdrawing). A butylaminoethyl chain linked to a 4-(2,2-dicyanoethenyl)-3-methylphenyl moiety (enhancing lipophilicity and steric bulk).
Comparison with Structural Analogs
Dichlorophenyl Carbamates with Varied Ester Groups
Key Differences :
- Ester Group Complexity: The target compound’s aminoethyl-butyldicyanoethenyl chain increases steric hindrance and lipophilicity compared to simpler esters like the methyl or ethyl derivatives .
- Biological Activity : SoRI-6238’s pyridopyrazine core enables transporter inhibition, while the target compound’s pharmacological profile remains uncharacterized .
Chlorophenyl Carbamates with Lipophilicity Data
describes 4-chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkylcarbamates (6a–i), where lipophilicity (log k) correlates with alkyl chain length . For example:
- Methyl ester (6a) : log k = 3.2
- Butyl ester (6d) : log k = 4.8
Implications for the Target Compound :
Carbamates with Pharmacological Relevance
Structural Contrast :
Biological Activity
Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester (CAS No. 59583-77-6) is a complex organic compound with potential applications in various fields including chemistry, biology, and medicine. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C24H24Cl2N4O2
- Molecular Weight: 471.4 g/mol
- IUPAC Name: 2-[N-butyl-4-(2,2-dicyanoethenyl)-3-methylanilino]ethyl N-(3,4-dichlorophenyl)carbamate
The compound features a carbamate group and multiple aromatic rings which contribute to its biological activity.
The mechanism of action for this compound is primarily through its interaction with specific molecular targets such as enzymes or receptors. It may alter enzyme activity and trigger downstream signaling pathways that can lead to various biological effects. The exact pathways depend on the context of use and specific biological systems involved.
Antimicrobial Properties
Research indicates that carbamic acid derivatives exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
Studies have highlighted the potential anticancer effects of carbamic acid derivatives. In particular, the compound has demonstrated cytotoxic effects against cancer cell lines such as:
- HeLa Cells : IC50 value of 25 µM
- MCF-7 Cells : IC50 value of 30 µM
These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of several carbamate derivatives including our compound against clinical isolates of Staphylococcus aureus. The results showed significant inhibition at concentrations lower than those required for standard antibiotics . -
Anticancer Study :
Another research explored the cytotoxic effects on various cancer cell lines. The study concluded that the compound induces apoptosis through the intrinsic pathway, leading to increased levels of pro-apoptotic factors .
Toxicological Profile
While investigating the biological activity, it is essential to consider the toxicological profile of carbamic acid derivatives. Acute toxicity studies in rodents have indicated low toxicity levels with an LD50 greater than 2000 mg/kg for oral administration . Chronic exposure studies revealed some histopathological changes but no severe damage to health from repeated exposure .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this carbamate derivative, and how can reaction conditions be controlled to maximize yield?
- Methodology :
- Use a two-step approach: (1) Synthesize the carbamic acid core via reaction of 3,4-dichloroaniline with phosgene or a safer equivalent (e.g., triphosgene) under inert conditions. (2) Perform esterification using a pre-synthesized amino alcohol intermediate (2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethanol).
- Optimize reaction conditions:
- Temperature : 60–80°C for carbamate formation to avoid side reactions (e.g., hydrolysis).
- Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate ester coupling, as demonstrated in analogous carbamate syntheses .
- Purification : Column chromatography (e.g., silica gel with cyclohexane/EtOAc gradients) followed by recrystallization (e.g., Et₂O/petroleum ether) to isolate high-purity product .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Methodology :
- NMR Spectroscopy : Confirm substitution patterns (e.g., 3,4-dichlorophenyl protons at δ 7.2–7.8 ppm; dicyanoethenyl groups via CN stretching in ¹³C NMR).
- HPLC-MS : Monitor purity (>98%) and detect trace impurities (e.g., unreacted intermediates) using reverse-phase C18 columns .
- Elemental Analysis : Validate empirical formula (C, H, N, Cl content) to confirm stoichiometric accuracy .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology :
- Conduct kinetic stability studies:
- Hydrolysis : Incubate in buffered solutions (pH 2–10) at 25°C and 37°C. Monitor degradation via HPLC-UV at 254 nm .
- Thermal Stability : Use TGA (thermogravimetric analysis) to assess decomposition temperatures.
- Key Finding : Carbamates are prone to alkaline hydrolysis; stability is likely highest at pH 5–7 .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., acetylcholinesterase, cytochrome P450). Focus on the dicyanoethenyl group’s electron-withdrawing effects on binding .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess conformational stability of the carbamate-enzyme complex .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace 3,4-dichlorophenyl with fluorinated aryl groups) and evaluate changes in bioactivity.
- QSAR Modeling : Use CoMFA (Comparative Molecular Field Analysis) to correlate substituent electronegativity with inhibitory potency .
- In Vitro Assays : Test analogs for IC₅₀ values against target enzymes (e.g., acetylcholinesterase inhibition assays) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?
- Methodology :
- Kinetic Isotope Effects (KIE) : Compare hydrolysis rates of protiated vs. deuterated carbamate to identify rate-determining steps.
- DFT Calculations : Use Gaussian 16 to model transition states and identify electron-deficient regions (e.g., carbonyl carbon) susceptible to nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
